Cas no 1040669-85-9 (3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide)

3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide is a synthetic organic compound featuring a thiazole core functionalized with cyclohexylcarbamoyl and phenylpropylamide substituents. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold due to the presence of hydrogen-bonding motifs (urea and amide groups) and aromatic interactions. The cyclohexyl and phenylpropyl moieties may enhance lipophilicity, influencing pharmacokinetic properties. This compound’s modular design allows for further derivatization, making it a versatile candidate for drug discovery or biochemical research. Its stability and synthetic accessibility are notable advantages for exploratory studies in targeting specific biological pathways.
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide structure
1040669-85-9 structure
Product Name:3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
CAS No:1040669-85-9
MF:C22H30N4O2S
MW:414.564203739166
CID:6132863
PubChem ID:27377345
Update Time:2025-08-05

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
    • 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide
    • VU0642403-1
    • 1040669-85-9
    • 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-phenylpropyl)propanamide
    • F5331-0510
    • AKOS024507452
    • Inchi: 1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28)
    • InChI Key: FCDFXFHAMUHQQB-UHFFFAOYSA-N
    • SMILES: C(NCCCC1=CC=CC=C1)(=O)CCC1=CSC(NC(=O)NC2CCCCC2)=N1

Computed Properties

  • Exact Mass: 414.20894739g/mol
  • Monoisotopic Mass: 414.20894739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 111Ų

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide Pricemore >>

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Additional information on 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide

Compound CAS No. 1040669-85-9: 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide

The compound with CAS No. 1040669-85-9, named 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug design. The structure of this molecule incorporates a thiazole ring substituted with a cyclohexylcarbamoyl group and a phenylpropyl chain, making it a promising candidate for further research and development.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The presence of the cyclohexylcarbamoyl group in this compound suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions. Additionally, the phenylpropyl chain may contribute to the molecule's lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets.

One of the key areas of interest for this compound is its potential application in the development of neuroprotective agents. Research has shown that certain thiazole derivatives exhibit neuroprotective properties by modulating glutamate receptors or inhibiting oxidative stress pathways. Given the structural features of this compound, it is plausible that it could be explored for its ability to mitigate neurodegenerative conditions such as Alzheimer's disease or Parkinson's disease.

Another promising avenue for this compound is its potential as an anti-inflammatory agent. The thiazole ring is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. The incorporation of the cyclohexylcarbamoyl group may further enhance these effects by improving the molecule's bioavailability and stability in vivo.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and cyclization reactions. The synthesis strategy typically involves the preparation of intermediate compounds such as cyclohexylcarbamic acid derivatives and subsequent coupling with thiazole precursors. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize this compound with higher yields and reduced environmental impact.

The structural versatility of this compound also makes it a valuable tool in combinatorial chemistry and high-throughput screening campaigns. By modifying substituents on the thiazole ring or altering the length and functional groups of the phenylpropyl chain, researchers can generate a library of analogs for testing against various biological targets.

From an analytical standpoint, this compound can be characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into the molecule's conformational flexibility, stereochemistry, and interaction patterns with biomolecules.

In conclusion, CAS No. 1040669-85-9 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure combines functional groups that offer diverse biological activities, making it a valuable candidate for further research in areas such as neuroprotection, anti-inflammation, and beyond. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative therapeutic development.

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